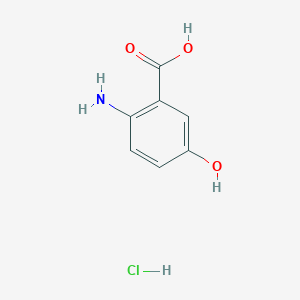
5-Hydroxyanthranilic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxyanthranilic acid hydrochloride is a derivative of 5-Hydroxyanthranilic acid, which is a metabolite of tryptophan. This compound is known for its role in various biochemical pathways, particularly in the kynurenine pathway, which is involved in the metabolism of tryptophan. It has been studied for its potential neurotoxic effects and its involvement in oxidative stress and neuronal death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Hydroxyanthranilic acid can be synthesized through the hydroxylation of anthranilic acid. The reaction typically involves the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective hydroxylation at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, 5-Hydroxyanthranilic acid is often produced through microbial fermentation. Specific strains of microorganisms, such as Nocardia opaca, are used to metabolize anthranilic acid, leading to the formation of 5-Hydroxyanthranilic acid as an intermediate. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxyanthranilic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinic acid, a known neurotoxin.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled pH and temperature conditions.
Major Products Formed
Quinolinic acid: Formed through oxidation.
Various derivatives: Formed through reduction and substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Hydroxyanthranilic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and other aromatic compounds.
Biology: Studied for its role in the kynurenine pathway and its effects on neuronal cells.
Medicine: Investigated for its potential neurotoxic effects and its involvement in oxidative stress.
Industry: Used in the production of photosensitive paper and other industrial applications
Wirkmechanismus
The mechanism of action of 5-Hydroxyanthranilic acid hydrochloride involves its role in the kynurenine pathway. It generates oxidative stress and induces neuronal death via the activation of the p38 signaling pathway. This pathway is crucial in the regulation of cellular responses to stress and inflammation. The compound’s neurotoxic effects are mediated through the generation of reactive oxygen species (ROS) and the activation of cell death signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxyanthranilic acid
- 3-Hydroxykynurenine
- Quinolinic acid
Comparison
5-Hydroxyanthranilic acid hydrochloride is unique due to its specific hydroxylation pattern, which influences its reactivity and biological effects. Compared to 3-Hydroxyanthranilic acid and 3-Hydroxykynurenine, it has a distinct role in generating oxidative stress and activating specific signaling pathways. Quinolinic acid, another metabolite in the kynurenine pathway, is also neurotoxic but acts through different mechanisms involving NMDA receptor activation .
Eigenschaften
CAS-Nummer |
2133-03-1 |
|---|---|
Molekularformel |
C7H8ClNO3 |
Molekulargewicht |
189.59 g/mol |
IUPAC-Name |
2-amino-5-hydroxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,9H,8H2,(H,10,11);1H |
InChI-Schlüssel |
LBPNOPBEVPRCKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



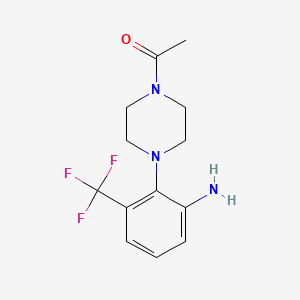
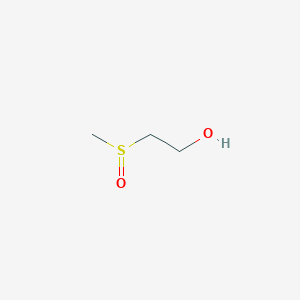
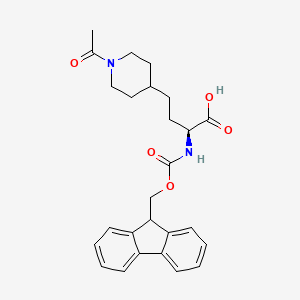
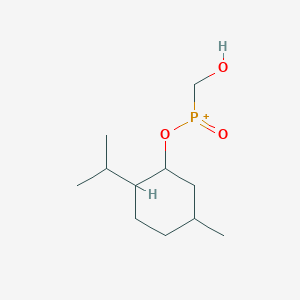
![4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine](/img/structure/B12841484.png)
![2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one](/img/structure/B12841489.png)
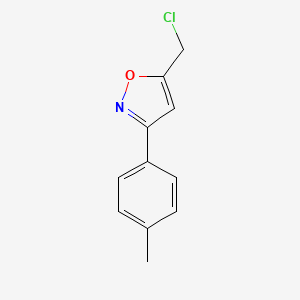

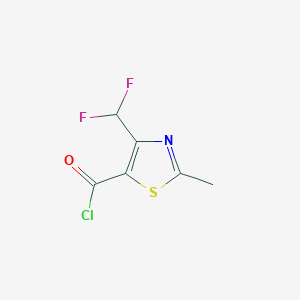
![tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate](/img/structure/B12841508.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)


